molecular formula C9H15NO3S B13794949 Captopril-D7

Captopril-D7

Cat. No.: B13794949
M. Wt: 224.33 g/mol
InChI Key: FAKRSMQSSFJEIM-CTRZRDPSSA-N
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Description

Captopril-D7 is a deuterated form of captopril, an angiotensin-converting enzyme (ACE) inhibitor. Captopril is widely used in the treatment of hypertension and some types of congestive heart failure. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of captopril due to the presence of deuterium atoms, which can provide more detailed insights into the drug’s behavior in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Captopril-D7 involves the incorporation of deuterium atoms into the captopril molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in captopril with deuterium atoms using deuterated solvents and catalysts.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

    Deuterated Solvents: Utilizing deuterated solvents such as deuterated water (D2O) or deuterated organic solvents.

    Catalysts: Employing specific catalysts that facilitate the incorporation of deuterium atoms into the molecule.

Chemical Reactions Analysis

Types of Reactions

Captopril-D7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds to regenerate the thiol group.

    Substitution: Substitution reactions can occur at the thiol group or other functional groups in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) or other peroxides.

    Reducing Agents: Dithiothreitol (DTT) or other thiol-based reducing agents.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation Products: Disulfide derivatives of this compound.

    Reduction Products: Regenerated thiol form of this compound.

    Substitution Products: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

Captopril-D7 is used in various scientific research applications, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of captopril in the body.

    Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of captopril.

    Drug Interaction Studies: Understanding how captopril interacts with other drugs and its impact on drug metabolism.

    Biological Research: Exploring the biological effects of captopril on different physiological systems.

    Industrial Research: Developing new formulations and delivery methods for captopril.

Mechanism of Action

Captopril-D7, like captopril, inhibits the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets and pathways involved include:

    Renin-Angiotensin-Aldosterone System (RAAS): Inhibition of ACE disrupts the RAAS, leading to reduced blood pressure.

    Vasodilation: Decreased angiotensin II levels result in vasodilation and improved blood flow.

Comparison with Similar Compounds

Captopril-D7 can be compared with other ACE inhibitors, such as:

    Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Lisinopril: A long-acting ACE inhibitor with a different metabolic profile.

    Quinapril: An ACE inhibitor with a unique pharmacokinetic profile and longer duration of action.

Uniqueness of this compound

This compound’s uniqueness lies in its deuterated form, which allows for more detailed pharmacokinetic and metabolic studies. The presence of deuterium atoms provides stability and can help in tracing the drug’s behavior in the body more accurately.

Properties

Molecular Formula

C9H15NO3S

Molecular Weight

224.33 g/mol

IUPAC Name

(2S)-2,3,3,4,4,5,5-heptadeuterio-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1/i2D2,3D2,4D2,7D

InChI Key

FAKRSMQSSFJEIM-CTRZRDPSSA-N

Isomeric SMILES

[2H][C@]1(C(C(C(N1C(=O)[C@H](C)CS)([2H])[2H])([2H])[2H])([2H])[2H])C(=O)O

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)O

Origin of Product

United States

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